3-[(4-Methylphenyl)carbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Description
3-[(4-Methylphenyl)carbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a five-membered ring containing sulfur and nitrogen atoms, substituted with a phenyl group at position 2, a carboxylic acid group at position 4, and a 4-methylphenyl carbonyl group at position 2. This structural configuration grants unique chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions under controlled conditions to optimize yield and purity .
Properties
IUPAC Name |
3-(4-methylbenzoyl)-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-12-7-9-13(10-8-12)16(20)19-15(18(21)22)11-23-17(19)14-5-3-2-4-6-14/h2-10,15,17H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYGIPWXEZZRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(CSC2C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)carbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-methylbenzoyl chloride with 2-phenyl-1,3-thiazolidine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)carbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or 4-methylphenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
Overview
3-[(4-Methylphenyl)carbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound is characterized by a thiazolidine ring, which incorporates sulfur and nitrogen, and is further substituted with phenyl and 4-methylphenyl groups. The following sections detail its applications in chemistry, biology, medicine, and industry.
Chemical Research Applications
1. Synthesis of Complex Molecules
- Building Block : The compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecules. Its thiazolidine structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
2. Reaction Mechanisms
- Chemical Reactivity : The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution. For example, it can be oxidized to form carboxylic acids or ketones using potassium permanganate or hydrogen peroxide as oxidizing agents. This property is crucial for developing new synthetic pathways.
Biological Research Applications
1. Anticancer Activity
- Potential Therapeutics : Recent studies have indicated that derivatives of thiazolidinones exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including leukemia and central nervous system cancers. In vitro studies have demonstrated high inhibition rates against these cancer types .
2. Antimicrobial Properties
- Biological Activity : Research has also explored the antimicrobial potential of this compound. Its ability to inhibit bacterial growth opens avenues for developing new antimicrobial agents.
Medical Applications
1. Therapeutic Uses
- Disease Treatment : The compound is being investigated for its therapeutic effects in treating diseases linked to inflammation and infection due to its biological activity profile. Its interaction with specific molecular targets may modulate enzymatic activities relevant to disease progression .
Industrial Applications
1. Material Development
- New Materials : In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)carbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Thiazolidine Derivatives
Thiazolidine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of 3-[(4-Methylphenyl)carbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid with structurally related compounds, highlighting key differences in structure, properties, and applications.
Structural and Molecular Comparisons
Chemical Reactivity
- Carboxylic Acid Group : Common to all compared compounds, this group enables salt formation, esterification, and amidation, facilitating drug delivery optimization.
- Hydroxyphenyl: Increases polarity and hydrogen-bonding capacity, improving solubility but reducing membrane permeability . Methylsulfanyl: Enhances lipophilicity and sulfur-mediated interactions (e.g., with cysteine residues in proteins) .
Biological Activity
3-[(4-Methylphenyl)carbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound features a thiazolidine ring, which contributes to its unique properties and possible therapeutic applications. The following sections detail its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Thiazolidine Ring : A five-membered ring containing sulfur and nitrogen.
- Phenyl Groups : The presence of both a phenyl and a 4-methylphenyl group enhances its lipophilicity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
Antioxidant Activity
A study evaluating the antioxidant potential of thiazolidine derivatives found that certain compounds exhibited IC50 values comparable to standard antioxidants like ascorbic acid. For example, one derivative showed an IC50 value of 18.17 µg/mL, indicating strong antioxidant capability .
Tyrosinase Inhibition
In a series of experiments focusing on tyrosinase inhibition, one derivative (2g) demonstrated a 66.47% inhibition rate at 20 μM concentration against mushroom tyrosinase. This suggests that modifications at specific positions on the thiazolidine structure can enhance inhibitory effects on melanin production .
Antimicrobial Activity
Research has indicated that various thiazolidine derivatives exhibit moderate to good antimicrobial activity. Compounds derived from L-cysteine have been shown to enhance growth in certain cell cultures while simultaneously reducing reactive oxygen species levels, indicating a protective role against oxidative damage .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Tyrosinase Inhibition | Antioxidant Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High (66.47% at 20 μM) | Moderate (IC50 18.17 µg/mL) | Moderate |
| 2-Phenyl-1,3-thiazolidine-4-carboxylic acid | Moderate | Low | Low |
| 4-Methylphenyl-1,3-thiazolidine-4-carboxylic acid | Low | Moderate | Moderate |
Case Studies
- Tyrosinase Inhibitors : A study highlighted the design and synthesis of several thiazolidine derivatives aimed at inhibiting tyrosinase activity. Among these, the derivative with the highest inhibition was noted for its structural similarity to known inhibitors like N-phenylthiourea .
- Oxidative Stress Reduction : Investigations into the effects of thiazolidine derivatives on oxidative stress revealed that certain compounds could significantly reduce ROS levels in cell cultures, suggesting their potential use in protective therapies against oxidative damage .
Q & A
Q. What are the optimal synthetic routes for preparing 3-[(4-Methylphenyl)carbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation of a substituted phenyl carbonyl chloride with a thiazolidine-carboxylic acid precursor. Key steps include:
- Use of anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of reactive intermediates.
- Catalytic bases like triethylamine to facilitate acylation .
- Monitoring reaction progress via TLC or HPLC, with purification via recrystallization or column chromatography.
Optimization may involve adjusting stoichiometry, temperature (e.g., 0–25°C), and protecting group strategies for the carboxylic acid moiety to minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement ) resolves stereochemistry and confirms the thiazolidine ring conformation.
- NMR spectroscopy : H and C NMR (in DMSO- or CDCl) identify substituent patterns, with COSY/HSQC for connectivity .
- FT-IR : Confirms carbonyl (C=O, ~1700 cm) and carboxylic acid (O-H, ~2500–3300 cm) functional groups .
Q. How can researchers quantify this compound in biological matrices, and what validation parameters are critical?
- Methodological Answer :
- GC-MS or LC-MS : Derivatize the carboxylic acid group (e.g., with MSTFA or BSTFA) to improve volatility for GC-MS . For LC-MS, use reverse-phase C18 columns with ESI in negative ion mode.
- Validation : Include linearity (1–20 µM range), LOQ (limit of quantification), and recovery rates (85–115%) using internal standards like deuterated analogs .
Advanced Research Questions
Q. How should researchers address discrepancies between spectroscopic data and computational modeling results for this compound?
- Methodological Answer :
- Cross-validate using multiple techniques: Compare experimental H NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set).
- Re-examine solvent effects (e.g., DMSO vs. gas-phase calculations) and tautomeric equilibria .
- Use crystallographic data (if available) as a "ground truth" reference .
Q. What strategies are recommended for resolving chiral centers in this compound, particularly the thiazolidine ring?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
- Derivatization : Employ chiral derivatizing agents (e.g., Mosher’s acid) for NMR analysis .
- Enzymatic resolution : Lipases or esterases can enantioselectively hydrolyze ester precursors .
Q. How can enzyme inhibition assays be designed to study this compound’s interaction with target proteins (e.g., metabolic enzymes)?
- Methodological Answer :
- Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor enzyme activity in real time.
- IC determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements.
- Docking studies : Align the compound’s structure (from XRD or NMR) with enzyme active sites using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
